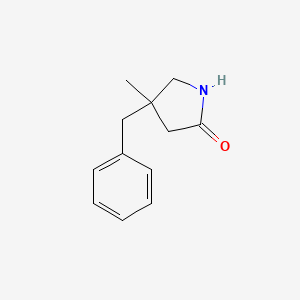
4-Benzyl-4-méthylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl-4-methylpyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C12H15NO It is a derivative of pyrrolidinone, a five-membered lactam ring, and features both benzyl and methyl substituents on the nitrogen atom
Applications De Recherche Scientifique
4-Benzyl-4-methylpyrrolidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in the preparation of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: Research into its potential as a pharmaceutical intermediate for the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Benzyl-4-methylpyrrolidin-2-one can be synthesized through several methods. One common approach involves the reductive amination of levulinic acid or its esters with benzylamine and methylamine. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: In an industrial setting, the synthesis of 4-Benzyl-4-methylpyrrolidin-2-one may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and efficient separation techniques can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Benzyl-4-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like alkyl halides or aryl halides.
Major Products:
Oxidation: N-oxides.
Reduction: Reduced pyrrolidinone derivatives.
Substitution: Substituted pyrrolidinone derivatives.
Mécanisme D'action
The mechanism of action of 4-Benzyl-4-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor studies, it may act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
4-Benzylpyrrolidin-2-one: Lacks the methyl group, which may affect its reactivity and biological activity.
4-Methylpyrrolidin-2-one: Lacks the benzyl group, resulting in different chemical properties and applications.
N-Benzylpyrrolidin-2-one:
Uniqueness: 4-Benzyl-4-methylpyrrolidin-2-one is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical properties and enhance its versatility in synthetic and research applications. The combination of these substituents allows for a broader range of chemical reactions and potential biological activities compared to its analogs.
Propriétés
IUPAC Name |
4-benzyl-4-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-12(8-11(14)13-9-12)7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDGJMFGXWYNAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2358539.png)
![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)methanone](/img/structure/B2358541.png)

![1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B2358544.png)
![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2358545.png)

![2-[(Tert-butoxy)carbonylamino]-3-indol-6-ylpropanoic acid](/img/structure/B2358547.png)
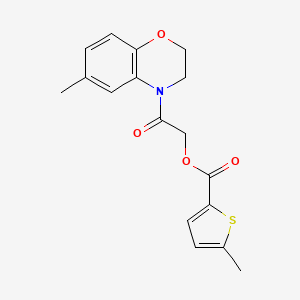
![[3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B2358551.png)
![2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate](/img/structure/B2358552.png)
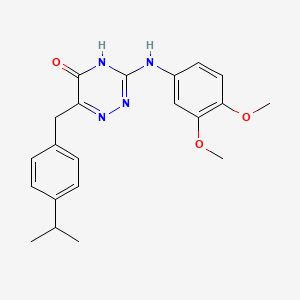
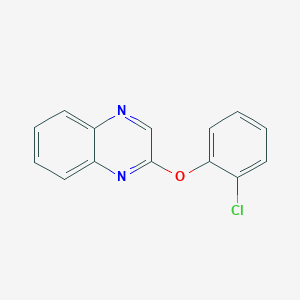
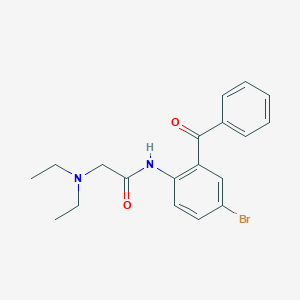
![N-(2-butoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2358562.png)
